What are the physical and chemical properties of (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
What are the physical and chemical properties of (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
An In-depth Technical Guide to (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a sulfolane derivative, its rigid, five-membered ring structure serves as a valuable scaffold for designing molecules with specific three-dimensional orientations. The presence of a primary amine and a sulfone group provides versatile handles for chemical modification, making it an attractive building block for creating libraries of novel compounds. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and applications, with a particular focus on its emerging role in the development of innovative therapeutics.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure and nomenclature. (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-aminosulfolane.
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IUPAC Name: (3S)-1,1-dioxothiolan-3-amine;hydrochloride
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CAS Number: While the racemic mixture is identified by CAS Number 51642-03-6, the specific (S)-enantiomer is not consistently assigned a unique CAS number across all suppliers.[1][2] The (R)-enantiomer is cited with CAS 935455-27-9.
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Molecular Formula: C₄H₁₀ClNO₂S[1]
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Molecular Weight: 171.65 g/mol [1]
Caption: 2D structure of the compound.
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. As a solid crystalline material, its characteristics are well-defined.
| Property | Value | Source(s) |
| Physical Form | Solid, White powder | [3] |
| Melting Point | 208-209°C | [4][5] |
| Boiling Point | 334.9°C at 760 mmHg (for the free base) | [4] |
| Density | 1.314 g/cm³ (for the free base) | [4] |
| Solubility | Information on specific solvents is limited, but as a hydrochloride salt, it is expected to have enhanced solubility in polar protic solvents like water and alcohols compared to its free base. | [6] |
| Stability | Stable under recommended storage conditions. Should be stored in a dry, well-ventilated place, protected from light and moisture, often under an inert atmosphere. | [7] |
Chemical Properties and Reactivity
The reactivity of (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is dictated by its primary functional groups: the primary amine and the sulfone.
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Primary Amine: The amino group is nucleophilic and basic, although its basicity is reduced by the formation of the hydrochloride salt. It can readily participate in reactions such as N-acylation, N-alkylation, reductive amination, and formation of sulfonamides. These reactions are fundamental for incorporating this scaffold into larger molecules during drug synthesis.
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Sulfone Group: The sulfone group is a strong electron-withdrawing group, which can influence the acidity of adjacent C-H bonds. It is chemically robust and generally stable to a wide range of reaction conditions, a desirable trait for a molecular scaffold.[8]
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Hydrochloride Salt: The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.[6] To utilize the nucleophilicity of the amine in a reaction, it is typically necessary to add a base to liberate the free amine.
Experimental Protocols & Characterization
A. General Synthetic Approach
While specific, detailed syntheses for the (S)-enantiomer are proprietary or found within patent literature, a general and efficient method for creating similar 3-aminotetrahydrothiophene 1,1-dioxides involves a multi-step process starting from commercially available materials. The following workflow illustrates a plausible synthetic strategy.[9]
Caption: Generalized synthetic workflow for 3-aminosulfolane derivatives.
Methodology Explained:
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Electrophilic Addition/Substitution: The synthesis often begins with a commercially available precursor like 3-sulfolene. An electrophilic addition of a bromine source (like N-Bromosuccinimide, NBS) in the presence of a thiol can introduce functionality to the ring.[9]
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Elimination: Subsequent treatment with a base like pyridine induces dehydrobromination, creating a double bond.[9]
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Oxidation: The sulfide is then oxidized to the characteristic sulfone using a potent oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA).[9]
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Conjugate Addition: The final key step involves a Michael (conjugate) addition of an amine to the activated double bond. To achieve the desired (S)-stereochemistry, this step would require either a chiral amine source, a chiral catalyst, or a subsequent chiral resolution of the racemic product.
B. Analytical Characterization Workflow
Validating the identity, purity, and structure of the final compound is a critical, self-validating step in scientific research. A standard workflow is employed for this purpose.
Caption: Standard workflow for analytical characterization.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is typically the first step to confirm that the reaction produced a compound with the correct molecular weight (171.65 g/mol for the hydrochloride).[10]
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the sample by separating it from any unreacted starting materials or byproducts.[11] For chiral compounds, a chiral HPLC method would be essential to determine the enantiomeric excess (e.e.) of the (S)-enantiomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise chemical structure. The chemical shifts, integration, and coupling patterns of the protons provide a unique fingerprint of the molecule, confirming the connectivity of the atoms in the sulfolane ring and the presence of the amine.
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Certificate of Analysis (CoA): For commercially sourced material, the CoA provides lot-specific data on purity (often >95%) and identity, as confirmed by the methods above.[12]
Applications in Drug Development
The true value of a chemical building block is realized in its application. The 3-aminotetrahydrothiophene 1,1-dioxide scaffold has become particularly relevant in the search for non-electrophilic activators of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).
Targeting the NRF2 Pathway: The NRF2 pathway is a master regulator of the cellular antioxidant response.[9] Activating this pathway is a promising therapeutic strategy for diseases associated with oxidative stress and inflammation, such as neurodegenerative and autoimmune diseases.[13] Many existing NRF2 activators are electrophilic molecules that react covalently and often non-selectively with the NRF2 repressor protein, KEAP1, leading to potential off-target effects and cytotoxicity.[9]
A recent research campaign focused on optimizing 3-aminotetrahydrothiophene 1,1-dioxides as non-electrophilic NRF2 activators .[9][13] This work demonstrated that by modifying the amino group of the scaffold, it is possible to develop potent and efficacious activators with improved cellular potency and a non-cytotoxic profile. This represents a significant advancement, as non-covalent, selective activation of NRF2 could lead to safer and more effective drugs.[9]
Caption: Role of the scaffold in NRF2 activation.
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety. (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is classified with several hazard statements.
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GHS Hazard Statements:
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Signal Word: Warning
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Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.[14]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage: Keep container tightly closed in a dry, well-ventilated, and dark place, preferably under an inert atmosphere at room temperature.
Conclusion
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is more than a simple chemical reagent; it is a key enabling tool for modern drug discovery. Its defined stereochemistry, robust sulfone core, and reactive amino handle provide an ideal starting point for constructing complex molecules with therapeutic potential. The demonstrated success of this scaffold in developing non-electrophilic NRF2 activators highlights its value and promises further applications in the ongoing search for novel treatments for a range of human diseases. A thorough understanding of its physical, chemical, and safety properties is the foundation upon which this innovative research is built.
References
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Kanto Kagaku. Detailed information - 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. Retrieved from [Link]
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Jo, J., Kim, J., Ibrahim, L., et al. (2023). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 89, 129306. Available at: [Link]
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INERIS. (2005, January 14). TETRAHYDROTHIOPHENE-1,1-DIOXIDE. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. III Analytical Methods. Retrieved from [Link]
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Jo, J., Kim, J., Ibrahim, L., et al. (2023). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PubMed. Retrieved from [Link]
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NIST. Thiophene, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2023, September 1). A Comprehensive Review on analytical methods used for analysis of Steroid genesis inhibitors. Retrieved from [Link]
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Heterocycles. (2006, July 4). An efficient method for the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine. Retrieved from [Link]
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